molecular formula C6H7N3O B11742231 Pyridazine-3-carboximidic acid methyl ester

Pyridazine-3-carboximidic acid methyl ester

Cat. No.: B11742231
M. Wt: 137.14 g/mol
InChI Key: YYZHSJXDPJRKEU-UHFFFAOYSA-N
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Description

Pyridazine-3-carboximidic acid methyl ester is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3-carboximidic acid methyl ester typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the reaction of 3-chloropyridazine-6-carboxylic acid hydrazide with methanol under reflux conditions . Another approach involves the use of aza-Diels-Alder reactions, which provide high regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3-carboximidic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridazine-3-carboximidic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of pyridazine-3-carboximidic acid methyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Uniqueness: Pyridazine-3-carboximidic acid methyl ester stands out due to its ester functionality, which imparts unique reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

methyl pyridazine-3-carboximidate

InChI

InChI=1S/C6H7N3O/c1-10-6(7)5-3-2-4-8-9-5/h2-4,7H,1H3

InChI Key

YYZHSJXDPJRKEU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=NN=CC=C1

Origin of Product

United States

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